molecular formula C15H14N4O8S B14736013 3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol CAS No. 5898-20-4

3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol

Cat. No.: B14736013
CAS No.: 5898-20-4
M. Wt: 410.4 g/mol
InChI Key: BKWYLTDJXUAMJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylsulfanylbutan-2-one typically involves the reaction of pyridine-2-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.

Industrial Production Methods: Industrial production of 3-Pyridin-2-ylsulfanylbutan-2-one follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol is also scaled up in industrial settings, with stringent safety measures due to the compound’s explosive nature.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-2-ylsulfanylbutan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

2,4,6-trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups.

Major Products Formed: The major products formed from the reactions of 3-Pyridin-2-ylsulfanylbutan-2-one include oxidized or reduced derivatives, depending on the reagents used. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols.

Scientific Research Applications

3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of dyes, explosives, and other chemical products.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylsulfanylbutan-2-one involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The sulfur-containing moiety can interact with thiol groups in proteins, affecting their function. For 2,4,6-trinitrophenol, its mechanism of action involves the generation of reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Pyridin-2-ylsulfanylbutan-2-one include other sulfur-containing organic compounds like thiophenes and thioethers. For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol.

Uniqueness: The uniqueness of 3-Pyridin-2-ylsulfanylbutan-2-one lies in its combination of a pyridine ring with a sulfur-containing butanone moiety, which imparts distinct chemical and biological properties. For 2,4,6-trinitrophenol, its high explosive power and reactivity due to the presence of multiple nitro groups make it unique among nitroaromatic compounds.

Properties

CAS No.

5898-20-4

Molecular Formula

C15H14N4O8S

Molecular Weight

410.4 g/mol

IUPAC Name

3-pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C9H11NOS.C6H3N3O7/c1-7(11)8(2)12-9-5-3-4-6-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,8H,1-2H3;1-2,10H

InChI Key

BKWYLTDJXUAMJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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